Cas no 131177-53-2 (D-Norleucine, 6-phosphono-)

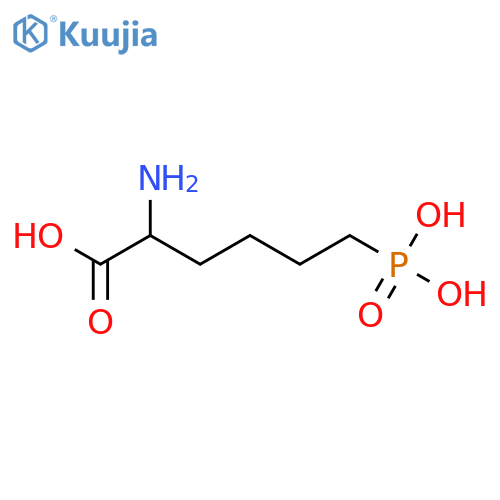

D-Norleucine, 6-phosphono- structure

商品名:D-Norleucine, 6-phosphono-

D-Norleucine, 6-phosphono- 化学的及び物理的性質

名前と識別子

-

- D-Norleucine, 6-phosphono-

- AP6

- (R)-(-)-2-AMINO-6-PHOSPHONOHEXANOIC ACID HYDRATE

- EAP1

- BING2

- D-AP6

- PTTG1

- TUTR1

- 6-Phosphono-D-norleucine.

- ETS1 associated protein 1

- Death domain-associated protein 6

- Fas DEATH domain- associated protein

- D(-)-2-AMINO-6-PHOSPHONOHEXANOIC ACID

- SCHEMBL13997086

- 131177-53-2

- NSC 672104

- D-Norleucine,6-phosphono-

- (2R)-2-amino-6-phosphonohexanoic acid

-

- インチ: InChI=1S/C6H14NO5P/c7-5(6(8)9)3-1-2-4-13(10,11)12/h5H,1-4,7H2,(H,8,9)(H2,10,11,12)

- InChIKey: QIOXWRQXHFVNLV-UHFFFAOYSA-N

- ほほえんだ: P(CCCCC(C(O)=O)N)(O)(O)=O

計算された属性

- せいみつぶんしりょう: 209.04536

- どういたいしつりょう: 211.061

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 213

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 121A^2

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.452

- ゆうかいてん: 215-220 °C

- ふってん: 479.3 ºC

- フラッシュポイント: 243.6 ºC

- PSA: 130.96

- LogP: 0.44660

- ようかいせい: 使用できません

D-Norleucine, 6-phosphono- セキュリティ情報

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 37/39-26-36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S37/39-26

- ちょぞうじょうけん:-20°C

D-Norleucine, 6-phosphono- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM590406-5g |

(R)-(-)-2-Amino-6-phosphonohexanoic acid-H2O |

131177-53-2 | CM590406 | 5g |

$8820 | 2022-06-13 | |

| Chemenu | CM590406-1g |

(R)-(-)-2-Amino-6-phosphonohexanoic acid-H2O |

131177-53-2 | CM590406 | 1g |

$2940 | 2022-06-13 |

D-Norleucine, 6-phosphono- 関連文献

-

Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938

-

3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

131177-53-2 (D-Norleucine, 6-phosphono-) 関連製品

- 78739-01-2(D(-)-2-Amino-4-phosphonobutanoic Acid (D-AP4))

- 20263-07-4((±)-2-Amino-4-phosphonobutyric acid)

- 78944-89-5(L-AP6)

- 78966-69-5(DL-AP7)

- 23052-81-5(L(+)-2-Amino-4-phosphonobutanoic Acid (L-AP4))

- 79055-67-7((S)-2-amino-5-phosphonopentanoic acid)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬